L-VALINE (3-D) -

L-VALINE (3-D)

Catalog Number: EVT-252087
CAS Number:
Molecular Formula:
Molecular Weight: 118.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Valine is naturally found in various protein sources, including meat, dairy products, soy, and legumes. It belongs to the class of amino acids known as branched-chain amino acids (BCAAs), which also includes leucine and isoleucine. These amino acids are vital for muscle growth and recovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Valine can be approached through various methods, primarily focusing on microbial fermentation and chemical synthesis. One notable method involves the use of genetically modified organisms such as Corynebacterium glutamicum, which has been engineered to enhance L-Valine production by manipulating metabolic pathways. For instance, the deletion of the aceE gene in Corynebacterium glutamicum leads to increased pyruvate levels, facilitating higher yields of L-Valine from glucose .

Chemical synthesis methods also exist, including the use of 2-amino-3-methylbutyronitrile as an intermediate. The process typically involves hydrolysis and resolution steps to obtain pure L-Valine with high yield .

Chemical Reactions Analysis

Reactions and Technical Details

L-Valine can participate in various biochemical reactions, primarily through its amino and carboxyl groups. It can undergo transamination reactions where it donates its amino group to α-keto acids, forming new amino acids while converting itself into corresponding keto acids.

In synthetic chemistry, L-Valine can be produced through hydrolysis reactions involving its nitrile derivatives or through enzymatic processes using specific enzymes that catalyze the conversion of precursor compounds into L-Valine .

Mechanism of Action

Process and Data

L-Valine functions primarily as a building block for protein synthesis. Its mechanism of action involves incorporation into proteins during translation at ribosomes. Additionally, it plays a role in energy production by being converted into glucose via gluconeogenesis during periods of fasting or intense exercise.

Research indicates that L-Valine supplementation can enhance muscle recovery post-exercise by reducing muscle protein breakdown and promoting muscle repair processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 117.15 g/mol
  • Melting Point: Approximately 315 °C (decomposes)
  • Solubility: Soluble in water; slightly soluble in alcohol.

Chemical Properties

L-Valine exhibits typical properties of amino acids:

  • pKa Values: The carboxyl group has a pKa around 2.3, while the amino group has a pKa around 9.1.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are often employed to study its structure and purity .

Applications

Scientific Uses

L-Valine has numerous applications in scientific research and industry:

  • Nutritional Supplements: Commonly used in sports nutrition to enhance performance and recovery.
  • Pharmaceuticals: Investigated for its potential therapeutic effects on muscle wasting diseases.
  • Biotechnology: Utilized in fermentation processes for large-scale production of amino acids.

Research continues to explore innovative applications of L-Valine in metabolic engineering and synthetic biology, aiming to optimize production methods for this essential amino acid .

Properties

Product Name

L-VALINE (3-D)

Molecular Weight

118.2

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